molecular formula C13H18N2O B4773736 2-(3-Methylpiperidine-1-carbonyl)aniline CAS No. 923163-47-7

2-(3-Methylpiperidine-1-carbonyl)aniline

Cat. No.: B4773736
CAS No.: 923163-47-7
M. Wt: 218.29 g/mol
InChI Key: PXFWRLYTTJEUOI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidine-1-carbonyl)aniline typically involves the reaction of 3-methylpiperidine with aniline in the presence of a carbonylating agent. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and quality of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidine-1-carbonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

2-(3-Methylpiperidine-1-carbonyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidine-1-carbonyl)aniline involves its interaction with specific molecular targets and pathways. For instance, derivatives of piperidine, including this compound, have been shown to inhibit certain enzymes, such as IKKβ, by forming stable hydrophobic interactions with the enzyme’s catalytic pocket . This inhibition can modulate various cellular processes, including inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylpiperidine-1-carbonyl)aniline is unique due to its specific combination of the piperidine ring and aniline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-aminophenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-5-4-8-15(9-10)13(16)11-6-2-3-7-12(11)14/h2-3,6-7,10H,4-5,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFWRLYTTJEUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235682
Record name (2-Aminophenyl)(3-methyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923163-47-7
Record name (2-Aminophenyl)(3-methyl-1-piperidinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923163-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Aminophenyl)(3-methyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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